1-Iodo-4-(4-pentylcyclohexyl)benzene

Descripción general

Descripción

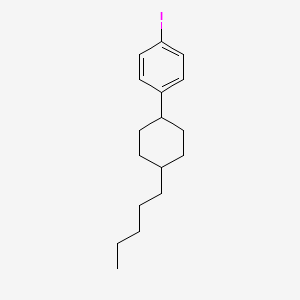

1-Iodo-4-(4-pentylcyclohexyl)benzene is an organic compound with the molecular formula C17H25I It is a derivative of benzene, where an iodine atom is substituted at the para position of the benzene ring, and a 4-pentylcyclohexyl group is attached to the same ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-4-(4-pentylcyclohexyl)benzene typically involves the iodination of 4-(4-pentylcyclohexyl)benzene. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters ensures the consistent quality of the final product. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: 1-Iodo-4-(4-pentylcyclohexyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Formation of 4-(4-pentylcyclohexyl)benzene derivatives with various functional groups.

Oxidation: Formation of 4-(4-pentylcyclohexyl)benzene alcohols or ketones.

Reduction: Formation of 4-(4-pentylcyclohexyl)benzene.

Aplicaciones Científicas De Investigación

Liquid Crystal Displays (LCDs)

One of the primary applications of 1-Iodo-4-(4-pentylcyclohexyl)benzene is in the field of liquid crystal technology. The compound serves as a liquid crystal monomer, contributing to the development of advanced liquid crystal displays (LCDs). Its ability to form nematic and smectic phases makes it suitable for use in high-performance display technologies that require precise control over optical properties.

| Property | Value |

|---|---|

| Phase Type | Nematic, Smectic |

| Application | Liquid Crystal Monomer |

| Thermal Stability | High |

Organic Photonic Devices

The compound has potential applications in organic photonic devices due to its unique photophysical properties. Research indicates that compounds like this compound can be used to fabricate organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound can enhance charge transport and light emission efficiency.

Chiroptical Materials

Due to its structural characteristics, this compound is also explored for applications in chiroptical materials. The ability to induce circularly polarized luminescence (CPL) can be utilized in various optical devices, including sensors and displays that require specific light manipulation capabilities.

Case Study 1: Development of LCDs

A study published in the Journal of Materials Chemistry investigated the use of this compound as a liquid crystal monomer. The results showed that the incorporation of this compound improved the thermal stability and response time of LCDs significantly compared to traditional liquid crystal mixtures .

Case Study 2: Organic Photonics

Research conducted at Kyoto University demonstrated that devices made with this compound exhibited enhanced performance metrics, including increased efficiency in light emission and improved charge carrier mobility. This study highlighted the potential for integrating such compounds into next-generation organic electronic devices .

Mecanismo De Acción

The mechanism of action of 1-Iodo-4-(4-pentylcyclohexyl)benzene involves its interaction with molecular targets through its iodine and cyclohexyl groups. The iodine atom can participate in halogen bonding, while the cyclohexyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards various molecular targets, leading to its observed effects.

Comparación Con Compuestos Similares

- 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene

- 4-Iodo-4’-pentylbiphenyl

- 1-Iodo-4-(4-hexylcyclohexyl)benzene

Comparison: 1-Iodo-4-(4-pentylcyclohexyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and applications. For instance, the length of the alkyl chain and the position of the iodine atom can significantly influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Actividad Biológica

1-Iodo-4-(4-pentylcyclohexyl)benzene, a compound with the molecular formula C17H25I, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features an iodine atom attached to a benzene ring that is further substituted with a pentylcyclohexyl group. The presence of iodine and the cyclohexyl moiety are significant for its biological interactions.

- Molecular Formula : C17H25I

- Molecular Weight : 364.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound's iodine atom is believed to play a crucial role in modulating biological pathways, particularly in cancer cell metabolism.

Interaction with Oxidative Phosphorylation (OXPHOS)

Recent studies suggest that compounds structurally related to this compound may inhibit oxidative phosphorylation (OXPHOS), a critical pathway for ATP production in cancer cells. By disrupting this pathway, such compounds can lead to decreased ATP levels and increased cytotoxicity in cancerous cells .

Cytotoxicity in Cancer Cells

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies indicate:

- IC50 Values : The compound shows varying degrees of potency against different cancer cell lines, with reported IC50 values suggesting effective inhibition at low concentrations.

| Cell Line | IC50 (μM) |

|---|---|

| UM16 Pancreatic | 0.58 |

| MIA PaCa-2 | 0.118 |

These findings highlight the potential of this compound as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications to the compound's structure can enhance its biological activity. For instance, variations in the cyclohexyl group or alterations in the iodine substitution pattern can significantly influence potency and selectivity against cancer cells .

Research Findings

A notable study explored the inhibition of mitochondrial function by structurally related compounds, revealing that:

- Mechanism : The compounds lead to a depletion of ATP production when glucose is replaced by galactose in culture media, forcing cells to rely on OXPHOS.

- Potency Comparison : The R-enantiomer of similar compounds exhibited over 30-fold higher potency compared to its S counterpart, indicating the importance of stereochemistry in biological activity .

Propiedades

IUPAC Name |

1-iodo-4-(4-pentylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25I/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJXAYCOQJDVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669935 | |

| Record name | 1-Iodo-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116963-80-5 | |

| Record name | 1-Iodo-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.